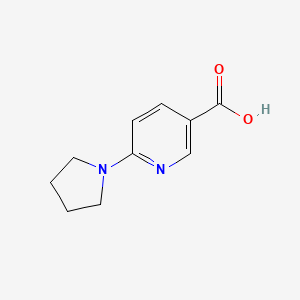

6-(Pyrrolidin-1-yl)nicotinic acid

Overview

Description

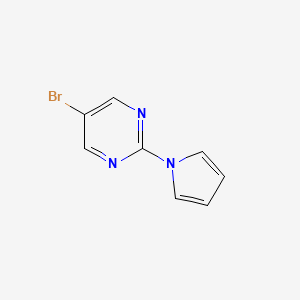

6-(Pyrrolidin-1-yl)nicotinic acid is a chemical compound with the molecular formula C10H12N2O2 . It is also known by its IUPAC name, 6-pyrrolidin-1-ylpyridine-3-carboxylic acid .

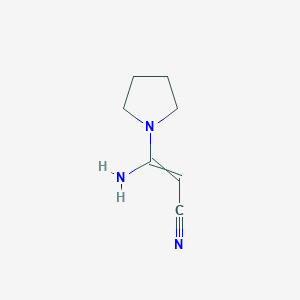

Molecular Structure Analysis

The molecular structure of 6-(Pyrrolidin-1-yl)nicotinic acid consists of a pyrrolidine ring attached to a nicotinic acid molecule . The exact mass of the molecule is 192.089877630 g/mol .Physical And Chemical Properties Analysis

6-(Pyrrolidin-1-yl)nicotinic acid has a molecular weight of 192.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 2 .Scientific Research Applications

Drug Discovery and Development

6-(Pyrrolidin-1-yl)nicotinic acid: is a compound that has garnered attention in the realm of drug discovery due to the pyrrolidine ring’s versatility in medicinal chemistry . The pyrrolidine scaffold is often used to create novel biologically active compounds because of its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage through non-planarity.

Enzyme Inhibition Studies

The pyrrolidine derivative has been studied for its potential as an enzyme inhibitor. It’s particularly relevant in assays where the activity against specific enzymes, such as autotaxin (ATX), is measured. Compounds with pyrrolidine structures have shown varying degrees of inhibition, which is crucial for understanding enzyme functions and developing therapeutic agents .

Chemical Synthesis

In chemical synthesis, 6-(Pyrrolidin-1-yl)nicotinic acid serves as a building block for more complex molecules. Its reactive sites make it a valuable reagent for constructing benzimidazole derivatives, which have applications in treating conditions like prostatic hypertrophy .

Mechanism of Action

Target of Action

It is known that nicotinic acid, a component of this compound, acts through its receptor on adipocytes . The pyrrolidine ring, another component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It’s known that the pyrrolidine ring and its derivatives have been reported to have bioactive properties . The compound’s interaction with its targets and the resulting changes would depend on the specific biological context and the nature of the target.

Biochemical Pathways

It’s known that compounds containing the pyrrolidine ring can influence various biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

It’s known that compounds containing the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

properties

IUPAC Name |

6-pyrrolidin-1-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-10(14)8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURIZRKTAXJRKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353315 | |

| Record name | 6-(Pyrrolidin-1-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Pyrrolidin-1-yl)nicotinic acid | |

CAS RN |

210963-95-4 | |

| Record name | 6-(1-Pyrrolidinyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210963-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Pyrrolidin-1-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1270436.png)